molecular formula C16H17NO3 B12320820 1,2-Didehydrocrinan-3-ol CAS No. 5246-52-6

1,2-Didehydrocrinan-3-ol

Cat. No.: B12320820
CAS No.: 5246-52-6
M. Wt: 271.31 g/mol
InChI Key: RPAORVSEYNOMBR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(-)-CrinineC16 alkaloid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of (-)-CrinineC16 alkaloid, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (-)-CrinineC16 alkaloid involves its interaction with specific molecular targets in the body. It can inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission . The compound also affects calcium transport in cells, which can influence various cellular processes . These interactions lead to the compound’s physiological effects and potential therapeutic applications.

Properties

CAS No.

5246-52-6

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol

InChI

InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2

InChI Key

RPAORVSEYNOMBR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4

Origin of Product

United States

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